molecular formula C17H27N3 B11806386 5-(1-Butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine

5-(1-Butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine

Cat. No.: B11806386
M. Wt: 273.4 g/mol
InChI Key: OFMBPYTWFHKRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a butyl group at the nitrogen atom and a cyclopropyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with butyl halides, followed by the introduction of the cyclopropyl group through cyclopropanation reactions. The final step often involves the formation of the pyridine ring through cyclization reactions. These reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(1-Butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(1-Butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(1-Butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular functions, which are being explored for potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine
  • 5-(1-Butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine

Uniqueness

Compared to similar compounds, 5-(1-Butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C17H27N3

Molecular Weight

273.4 g/mol

IUPAC Name

5-(1-butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine

InChI

InChI=1S/C17H27N3/c1-2-3-11-20-12-5-4-6-16(20)14-7-10-17(18-13-14)19-15-8-9-15/h7,10,13,15-16H,2-6,8-9,11-12H2,1H3,(H,18,19)

InChI Key

OFMBPYTWFHKRAU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCCC1C2=CN=C(C=C2)NC3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.